

Physicochemical Characteristics of Diclazuril Potassium Powder: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Diclazuril potassium*

CAS No.: *112209-98-0*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Diclazuril, with a specific focus on its potassium salt form. The information presented is intended to support research, development, and formulation activities involving this potent anticoccidial agent. It is important to note that while extensive data is available for Diclazuril, specific experimental data for its potassium salt is limited in publicly accessible literature. Therefore, some data presented herein is for the free base form of Diclazuril, which provides a strong foundational understanding for working with the potassium salt.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Diclazuril and its potassium salt. This data is essential for understanding the compound's behavior in various solvent systems and its potential for formulation into stable and bioavailable dosage forms.

Table 1: General Physicochemical Properties

Property	Diclazuril	Diclazuril Potassium	Data Source
Molecular Formula	C ₁₇ H ₉ Cl ₃ N ₄ O ₂	C ₁₇ H ₈ Cl ₃ KN ₄ O ₂	[1][2]
Molecular Weight	407.6 g/mol	445.7 g/mol	[1][2]
Appearance	Slightly yellow to beige powder	Solid powder (presumed)	[3]
pKa (Strongest Acidic)	5.92 - 6.5	Not experimentally determined	[3][4]

Table 2: Solubility Data

Solvent	Solubility of Diclazuril	Data Source
Water	Very low (<1 mg/L)	[3]
0.01N NaOH	10 mg/L	[3]
DMSO	~5 mg/mL	
Dimethylformamide (DMF)	Soluble	
Tetrahydrofuran (THF)	Soluble	[3]
Ethanol	Slightly soluble	
1:5 DMSO:PBS (pH 7.2)	~0.16 mg/mL	

Note: The solubility of **Diclazuril potassium** is expected to be higher in aqueous media compared to the free base due to its salt form, though specific experimental data is not readily available.

Table 3: Thermal Properties

Property	Diclazuril	Data Source
Melting Point	292-297°C (with decomposition)	[3]

Note: The melting point of **Diclazuril potassium** may differ from the free base and would require experimental determination via methods such as Differential Scanning Calorimetry (DSC).

Table 4: Chromatographic Properties

Parameter	Value	Data Source
Log P (Octanol-water partition coefficient)	4.41 (at pH 7.03)	[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of active pharmaceutical ingredients. The following sections outline protocols for determining key physicochemical parameters of **Diclazuril potassium** powder.

Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound.

- Preparation of Saturated Solution:
 - Add an excess amount of **Diclazuril potassium** powder to a series of vials containing different solvents of interest (e.g., purified water, phosphate buffer pH 7.4, 0.1 N HCl).
 - Ensure enough solid is present to maintain a saturated solution with undissolved particles.
- Equilibration:
 - Seal the vials to prevent solvent evaporation.
 - Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the suspensions to settle.

- Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 μm) to remove any undissolved particles.
- Quantification:
 - Analyze the concentration of Diclazuril in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
 - Prepare a calibration curve using standard solutions of **Diclazuril potassium** to quantify the concentration in the samples.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and to investigate potential polymorphism.

- Sample Preparation:
 - Accurately weigh a small amount of **Diclazuril potassium** powder (typically 2-5 mg) into an aluminum DSC pan.
 - Hermetically seal the pan.
- Instrument Setup:
 - Place the sealed sample pan and an empty reference pan into the DSC cell.
 - Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
- Thermal Scan:
 - Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 350°C).
- Data Analysis:
 - Record the heat flow as a function of temperature.

- The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.
- The presence of multiple thermal events may indicate polymorphism or the presence of solvates.

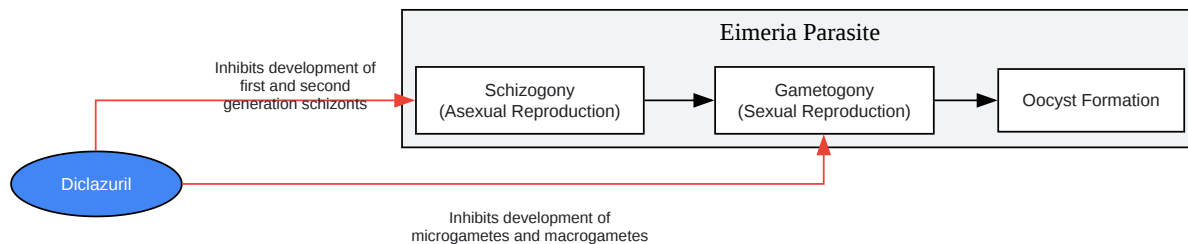
High-Performance Liquid Chromatography (HPLC) for Quantification

A robust HPLC method is essential for the accurate determination of Diclazuril concentration in various experimental samples.

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water) in a suitable ratio (e.g., 60:40 v/v).
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Detection: UV detector at a wavelength of 280 nm.
 - Column Temperature: 30°C.
- Method Validation: The HPLC method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and sensitivity.

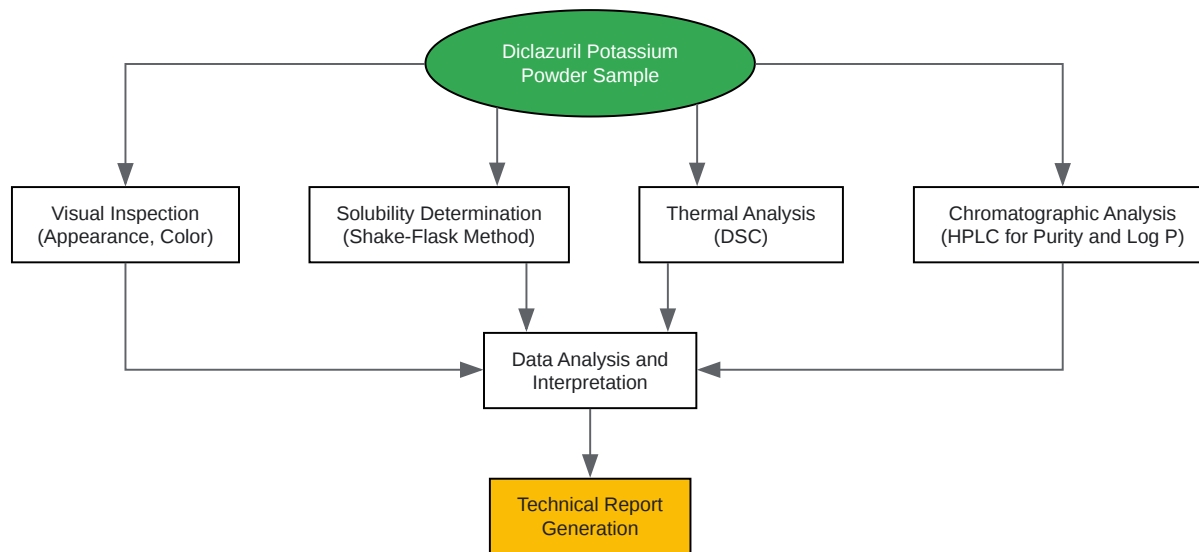
Mechanism of Action and Experimental Workflow

Visualizing complex processes is key to understanding. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of Diclazuril and a general experimental workflow for physicochemical characterization.



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Caption: Proposed mechanism of action of Diclazuril against Eimeria parasites.



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Caption: General experimental workflow for physicochemical characterization.

Stability Profile

The stability of **Diclazuril potassium** powder is a critical parameter for determining appropriate storage conditions and shelf-life.

- **Solid-State Stability:** Diclazuril is generally stable under normal storage conditions. However, it is recommended to store the powder in a well-closed container, protected from light and moisture. Long-term stability studies for **Diclazuril potassium** are not readily available in the literature.
- **Solution Stability:** The stability of Diclazuril in solution is dependent on the solvent and pH. In aqueous solutions for administration, it is recommended to use freshly prepared solutions as the stability can be limited (e.g., stable for about 4 hours in drinking water).
- **Forced Degradation:** Stress studies on Diclazuril have shown that it is susceptible to degradation under certain conditions. A stability-indicating HPLC method is crucial to separate the parent drug from any degradation products that may form under stress conditions (e.g., acidic, alkaline, oxidative, photolytic, and thermal stress).

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, dissolution rate, and stability. There is currently no publicly available information on the polymorphic forms of **Diclazuril potassium**. Investigating the potential for polymorphism using techniques such as DSC, X-ray powder diffraction (XRPD), and microscopy is a critical step in the comprehensive characterization of this compound.

Conclusion

This technical guide has summarized the key physicochemical characteristics of Diclazuril, with a focus on **Diclazuril potassium** powder. While there are gaps in the experimental data for the potassium salt, the information provided for the free base serves as a valuable foundation for researchers and formulation scientists. The outlined experimental protocols provide a starting point for the in-house characterization of **Diclazuril potassium**. Further investigation into the solubility, thermal properties, stability, and polymorphism of **Diclazuril potassium** is warranted to fully understand its behavior and to optimize its use in pharmaceutical applications.

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